2-(Quinolin-2-yl)propanoic acid
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Overview
Description
2-(Quinolin-2-yl)propanoic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline ring attached to a propanoic acid moiety, making it a versatile scaffold for various chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-2-yl)propanoic acid typically involves the reaction of quinoline derivatives with propanoic acid or its derivatives. One common method includes the use of Friedländer synthesis, where aniline and a carbonyl compound react in the presence of an acid catalyst to form the quinoline ring. Subsequent reactions with propanoic acid derivatives yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and green chemistry approaches, including the use of eco-friendly solvents and catalysts, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Quinolin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield quinoline-2-one derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include quinoline-2-one, quinoline-2,4-dione, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Quinolin-2-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Quinolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
Pathways Involved: By inhibiting EGFR, the compound can induce apoptosis (programmed cell death) and inhibit angiogenesis (formation of new blood vessels), making it a potential anticancer agent.
Comparison with Similar Compounds
Quinoline-2-one: Shares a similar quinoline core structure but lacks the propanoic acid moiety.
Quinoline-2,4-dione: Contains an additional carbonyl group, making it more reactive in certain chemical reactions.
2-Methylquinoline: Features a methyl group instead of the propanoic acid moiety, resulting in different chemical and biological properties.
Uniqueness: 2-(Quinolin-2-yl)propanoic acid is unique due to its combination of the quinoline ring and propanoic acid moiety, which allows for diverse chemical modifications and a broad spectrum of biological activities. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-quinolin-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)10-7-6-9-4-2-3-5-11(9)13-10/h2-8H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDXHCLGEQDQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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